molecular formula C13H9NO3 B1323383 2'-Nitrobiphenyl-4-carbaldehyde CAS No. 169188-17-4

2'-Nitrobiphenyl-4-carbaldehyde

Cat. No.: B1323383
CAS No.: 169188-17-4
M. Wt: 227.21 g/mol
InChI Key: HLFSVIJMYIQZSX-UHFFFAOYSA-N
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Description

2’-Nitrobiphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.215 g/mol. It consists of a biphenyl core with a nitro group (-NO2) attached to one of the phenyl rings and a carbaldehyde group (-CHO) attached to the other phenyl ring. This compound has garnered significant attention in scientific research due to its diverse range of applications.

Biochemical Analysis

Biochemical Properties

2’-Nitrobiphenyl-4-carbaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The nitro group in 2’-Nitrobiphenyl-4-carbaldehyde can also participate in redox reactions, potentially interacting with reductases and oxidases. These interactions can influence the compound’s reactivity and its role in metabolic pathways .

Cellular Effects

2’-Nitrobiphenyl-4-carbaldehyde has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. The compound’s impact on cellular metabolism may include changes in the levels of metabolites and the flux through metabolic pathways. Additionally, 2’-Nitrobiphenyl-4-carbaldehyde can affect cell function by modulating enzyme activity and protein interactions .

Molecular Mechanism

The molecular mechanism of 2’-Nitrobiphenyl-4-carbaldehyde involves its binding interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The nitro group can undergo redox reactions, influencing the compound’s reactivity and its interactions with other biomolecules. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Nitrobiphenyl-4-carbaldehyde can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2’-Nitrobiphenyl-4-carbaldehyde may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2’-Nitrobiphenyl-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways .

Metabolic Pathways

2’-Nitrobiphenyl-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes such as aldehyde dehydrogenases and reductases. These interactions can influence the compound’s reactivity and its role in metabolic processes. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .

Transport and Distribution

Within cells and tissues, 2’-Nitrobiphenyl-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s polar nature, due to the nitro and aldehyde groups, influences its transport and distribution within cells .

Subcellular Localization

The subcellular localization of 2’-Nitrobiphenyl-4-carbaldehyde is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can exert its effects on cellular function. The localization of 2’-Nitrobiphenyl-4-carbaldehyde can impact its activity and interactions with other biomolecules, contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Nitrobiphenyl-4-carbaldehyde typically involves the nitration of biphenyl followed by formylation. One common method is the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitrobiphenyl is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide to introduce the formyl group.

Industrial Production Methods: Industrial production of 2’-Nitrobiphenyl-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2’-Nitrobiphenyl-4-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 2’-Aminobiphenyl-4-carbaldehyde.

    Oxidation: 2’-Nitrobiphenyl-4-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Nitrobiphenyl-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4’-Nitrobiphenyl-4-carbaldehyde: Similar structure but with the nitro group and carbaldehyde group on the same phenyl ring.

    2-Nitrobiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness: 2’-Nitrobiphenyl-4-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on different phenyl rings of the biphenyl core. This structural arrangement allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSVIJMYIQZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618660
Record name 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169188-17-4
Record name 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 4-bromomethyl-2'-nitro-1,1'-biphenyl (7.27 g, 24.8 mmol) in acetic acid (50 mL) was treated with potassium acetate (4.88 g, 49.1 mmol). The reaction mixture was heated at reflux for 2 hours. After cooling, the reaction mixture was filtered and the precipitate was washed with acetic acid (2×). The filtrate was evaporated under vacuum and the residue was triturated with ethyl ether. The ether layer was washed consecutively with water, saturated aqueous sodium bicarbonate (3×) and water. The organic layer was dried over magnesium sulfate, filtered and evaporated under vacuum. The residue was dissolved in methanol (50 mL) and treated with a 6 N methanolic potassium hydroxide solution (5 mL). After stirring for 1 hour at room temperature, thin layer chromatography indicated the absence of starting material. The reaction mixture was acidified with acetic acid and evaporated under vacuum. The residue was washed free of acetic acid by washing an etheral solution with aqueous sodium bicarbonate and water. After drying over magnesium sulfate, the ethereal solution was evaporated under vacuum. The residue was purified by preparative high pressure liquid chromatography on silica gel, eluting with hexanethyl acetate (3:1) to give 2'-nitro-1,1'-biphenyl-4-carboxaldehyde (620 mg) followed by 4-hydroxymethyl-2'-nitro-1,1'-biphenyl (3.06 g, 13.4 mmol, 54%).
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7.27 g
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potassium acetate
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Synthesis routes and methods III

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Add 1-bromo-2-nitrobenzene (13.30 g, 65.83 mmol), 4-formylphenylboronic acid (10.89 g, 72.41 mmol), [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.61 g, 1.97 mmol) and 2M aqueous sodium carbonate (164.57 mL, 329.15 mmol) in DMF, and heat to 80° C. with stirring. After 18 hours, cool and pour into water. Extract the mixture with ethyl acetate. Combine the organic extracts, and wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by flash chromatography eluting with methylene chloride to provide the title compound. 1H NMR (400 MHz; CDCl3) δ-10.02(s, 1H), 7.92-7.99(m, 3H), 7.65(t, 1H), 7.58(t, 1H), 7.44-7.49(m, 3H).
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13.3 g
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.